molecular formula C4H2ClN2NaO2S B13126483 Sodium2-chloropyrimidine-4-sulfinate

Sodium2-chloropyrimidine-4-sulfinate

Cat. No.: B13126483
M. Wt: 200.58 g/mol
InChI Key: VWIYEXKLCXAJMK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-chloropyrimidine-4-sulfinate is an organosulfur compound with the molecular formula C₄H₂ClN₂NaO₂S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is primarily used in various chemical reactions and has significant applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-chloropyrimidine-4-sulfinate typically involves the chlorination of pyrimidine derivatives followed by sulfonation. One common method includes the reaction of 2-chloropyrimidine with sodium sulfite under controlled conditions to yield sodium 2-chloropyrimidine-4-sulfinate .

Industrial Production Methods: Industrial production of sodium 2-chloropyrimidine-4-sulfinate often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may also involve purification steps like crystallization and filtration to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-chloropyrimidine-4-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 2-chloropyrimidine-4-sulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organosulfur compounds.

    Biology: It serves as a precursor in the synthesis of biologically active molecules.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs with anti-inflammatory and antimicrobial properties.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 2-chloropyrimidine-4-sulfinate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The sulfonate group (-SO₂Na) can undergo nucleophilic substitution, while the chlorine atom can be replaced by other nucleophiles. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in synthetic chemistry .

Comparison with Similar Compounds

  • Sodium 2-chloropyridine-4-sulfinate
  • Sodium 2-chloropyrimidine-5-sulfinate
  • Sodium 2-chloropyrimidine-6-sulfinate

Comparison: Sodium 2-chloropyrimidine-4-sulfinate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and properties compared to its analogs. For instance, the position of the chlorine and sulfonate groups can significantly influence the compound’s reactivity and the types of reactions it can undergo .

Properties

Molecular Formula

C4H2ClN2NaO2S

Molecular Weight

200.58 g/mol

IUPAC Name

sodium;2-chloropyrimidine-4-sulfinate

InChI

InChI=1S/C4H3ClN2O2S.Na/c5-4-6-2-1-3(7-4)10(8)9;/h1-2H,(H,8,9);/q;+1/p-1

InChI Key

VWIYEXKLCXAJMK-UHFFFAOYSA-M

Canonical SMILES

C1=CN=C(N=C1S(=O)[O-])Cl.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.